dimethyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-aspartate
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Overview
Description
DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound with a unique structure that includes a thiazine ring and a methoxyphenyl group
Preparation Methods
The synthesis of DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE typically involves multiple steps, starting with the preparation of the thiazine ring and the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied.
Scientific Research Applications
DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar compounds to DIMETHYL (2S)-2-({[3-(4-METHOXYPHENYL)-1,4-THIAZINAN-4-YL]CARBONYL}AMINO)BUTANEDIOATE include other thiazine derivatives and methoxyphenyl compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- Thiazine-based molecules
- Methoxyphenyl derivatives
Properties
Molecular Formula |
C18H24N2O6S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C18H24N2O6S/c1-24-13-6-4-12(5-7-13)15-11-27-9-8-20(15)18(23)19-14(17(22)26-3)10-16(21)25-2/h4-7,14-15H,8-11H2,1-3H3,(H,19,23)/t14-,15?/m0/s1 |
InChI Key |
HZTBPLWHGDMDDR-MLCCFXAWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CSCCN2C(=O)N[C@@H](CC(=O)OC)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCCN2C(=O)NC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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